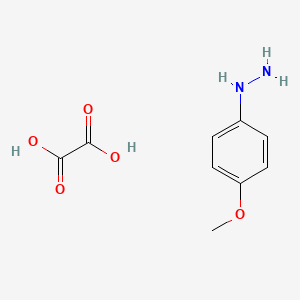

(4-methoxyphenyl)hydrazine;oxalic acid

Description

(4-Methoxyphenyl)hydrazine and oxalic acid are distinct yet versatile compounds with significant roles in chemical synthesis, materials science, and environmental processes.

- (4-Methoxyphenyl)hydrazine: A hydrazine derivative with a methoxy-substituted phenyl group, widely used in organic synthesis (e.g., indole and quinoxaline derivatives) and pharmaceuticals .

- Oxalic acid: A dicarboxylic acid (HOOC-COOH) employed as a reducing agent, chelator, and precursor in materials synthesis .

This article compares their properties, applications, and performance against structurally or functionally related compounds.

Properties

CAS No. |

110251-56-4; 70672-74-1 |

|---|---|

Molecular Formula |

C9H12N2O5 |

Molecular Weight |

228.204 |

IUPAC Name |

(4-methoxyphenyl)hydrazine;oxalic acid |

InChI |

InChI=1S/C7H10N2O.C2H2O4/c1-10-7-4-2-6(9-8)3-5-7;3-1(4)2(5)6/h2-5,9H,8H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

LNCCHXQYJZMIIL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NN.C(=O)(C(=O)O)O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-methoxyphenyl)hydrazine typically involves the diazotization of p-anisidine followed by reduction. The process begins with the addition of hydrochloric acid and sodium nitrite to p-anisidine at low temperatures (0-5°C). The resulting diazonium salt is then reduced using agents such as ammonium sulfite and hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of (4-methoxyphenyl)hydrazine hydrochloride involves similar steps but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazones.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite for diazotization, ammonium sulfite for reduction, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazones, and substituted phenyl derivatives. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

(4-Methoxyphenyl)hydrazine;oxalic acid has several applications in scientific research:

Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions. It can also form stable complexes with metal ions, which can be used in catalysis and other chemical processes. The methoxy group enhances its reactivity by donating electron density to the phenyl ring, making it more nucleophilic .

Comparison with Similar Compounds

Dicarboxylic Acids in Environmental Systems

Oxalic acid is contrasted with malonic acid in atmospheric particulates:

| Parameter | Oxalic Acid/Oxalates | Malonic Acid/Malonates |

|---|---|---|

| Ambient concentration (PM2.5) | 361.4–481.4 ng/m³ (oxalates) | 43.8–53.9 ng/m³ (malonic acid) |

| Acid-to-salt ratio | 1:10–14.7 | 1:0.24–0.53 |

Electrochemical Performance

Na3V2O2(PO4)2F synthesized with oxalic acid exhibits lower capacity retention (C/10 rate) compared to hydrazine-derived variants, attributed to differences in crystallite size and surface area .

Environmental Photodegradation

Fe(III)-oxalic acid complexes degrade dimethyl phthalate (DMP) via •OH radicals, with optimal efficiency at pH 3.0 and a 1:10 Fe:oxalate ratio. Citric acid is less effective due to weaker light absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.